Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

Description

BenchChem offers high-quality Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXMAJLOUQRJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

Content Type: Technical Reference & Application Guide Subject: Molecular Weight, Physicochemical Properties, and SPPS Integration[1][2]

Executive Summary

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid (also referred to as Fmoc-DL-Dap(Me2)-OH ) is a specialized non-proteinogenic amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1][2]

Unlike standard amino acids, this molecule features a tertiary amine on its side chain. This structural characteristic provides two critical advantages in drug design:

-

Cationic Character: It introduces a permanent positive charge at physiological pH (due to the

of the dimethylamino group), enhancing aqueous solubility and membrane interaction potential of the resulting peptide. -

Synthetic Efficiency: The tertiary amine side chain is chemically inert to acylation, eliminating the need for orthogonal side-chain protection (e.g., Boc, Trt) typically required for primary amine analogs like Ornithine or Lysine.

This guide details the molecular specifications, structural logic, and validated protocols for incorporating this residue into peptide backbones.

Physicochemical Specifications

The following data represents the core chemical identity of the molecule. Note that as a DL-isomer (racemic) , the physical properties (melting point, solubility) may differ slightly from pure enantiomers (L or D), but the molecular mass remains identical.[1]

Core Data Table[2]

| Property | Specification |

| Chemical Name | Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid |

| Common Abbreviation | Fmoc-DL-Dap(Me2)-OH |

| Molecular Formula | |

| Molecular Weight (Average) | 354.40 g/mol |

| Monoisotopic Mass | 354.1580 Da |

| Side Chain | ~10.7 (Estimated based on dimethylamine) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water.[1][2] |

| Appearance | White to off-white powder |

| Storage | +2°C to +8°C, desiccated (Hygroscopic) |

Critical Note on Stereochemistry: The "DL" designation indicates a racemic mixture (50:50 mix of enantiomers).[1] If your application requires specific receptor binding (e.g., GLP-1 agonists), ensure you are not inadvertently using the racemate when the pure L-isomer is required.[1][2]

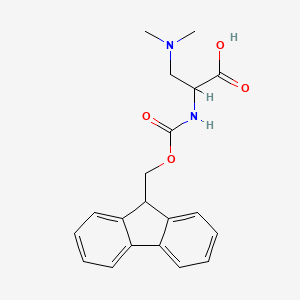

Structural Analysis & Synthesis Logic

Understanding the structure is prerequisite to troubleshooting synthesis.[2] The molecule consists of three distinct functional zones:[2]

-

N-Terminal Protection (Fmoc): The fluorenylmethyloxycarbonyl group renders the

-amine inert to coupling until base-induced removal (Piperidine).[1][2] -

The Backbone (Propionic Acid): A 3-carbon skeleton that places the side chain in close proximity to the backbone, reducing steric bulk compared to Lysine.[1]

-

The Side Chain (Dimethylamine): A tertiary amine.[1][2] Crucially, tertiary amines cannot act as nucleophiles in amide bond formation .

Visualization: Chemical Architecture

Figure 1: Structural decomposition of Fmoc-Dap(Me2)-OH.[1][2] Note the side chain (Blue) is a tertiary amine, distinct from standard Lys/Orn side chains.[1]

Validated SPPS Protocol

Incorporating Fmoc-Dap(Me2)-OH requires modified handling due to its basic side chain.[1][2]

Coupling Strategy

Standard activation methods (DIC/Oxyma or HBTU/DIEA) are effective.[1][2] However, the side chain is a base. If you use acidic activators without sufficient base, the side chain may protonate, altering the stoichiometry.

Recommended Protocol (0.1 mmol scale):

-

Dissolution: Dissolve 4.0 eq of Fmoc-Dap(Me2)-OH in DMF.

-

Activation: Add 3.9 eq of HBTU (or HATU for difficult sequences).

-

Base Addition: Add 8.0 eq of DIEA (Diisopropylethylamine).

-

Reaction: Coupling time: 45–60 minutes at Room Temperature.

The "No-Deprotection" Advantage

Unlike Fmoc-Lys(Boc)-OH, where the Boc group must be removed by TFA, the dimethylamino group is already in its final form .[1][2]

-

During Fmoc Removal (Piperidine): The side chain is stable.[1][2]

-

During Cleavage (TFA): The side chain simply becomes protonated (

).[1]

QC & Troubleshooting (Mass Spectrometry)

When analyzing the final peptide via ESI-MS:

-

Expected Mass Shift: The residue adds 114.1 Da to the peptide mass (Residue MW = 354.4 - 17.0 (OH) - 222.2 (Fmoc) + 1.0 (H) is not the correct calculation method).[1][2]

-

Charge State: Expect higher charge states (

,

Visualization: SPPS Workflow

Figure 2: Integration of Fmoc-Dap(Me2)-OH into standard SPPS cycles. Note that no side-chain deprotection step is required post-cleavage.[1][2]

References

-

Santa Cruz Biotechnology. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid Product Data. Retrieved from

-

PubChem. Compound Summary: Dimethylamine (pKa reference). National Library of Medicine.[2] Retrieved from

-

BenchChem. Technical Guide: Fmoc-Dap derivatives in SPPS. Retrieved from

-

RSC Advances. Facile synthesis of methylated Fmoc-Dap amino acids. Chemical Communications.[2] Retrieved from

Sources

Beyond the Canonical 20: A Technical Guide to Non-Natural Amino Acids in Peptide Design

For researchers, scientists, and drug development professionals, the lexicon of peptide design is no longer confined to the 20 canonical amino acids. The strategic incorporation of non-natural amino acids (nnAAs), also referred to as non-canonical or unnatural amino acids, has emerged as a transformative approach in peptide-based drug discovery and protein engineering.[1][2] These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity, thereby unlocking new therapeutic possibilities.[3][4]

This in-depth guide provides a comprehensive overview of the core principles, methodologies, and applications of non-natural amino acids in peptide design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you in your research endeavors.

The Rationale for Expanding the Amino Acid Alphabet

Nature's 20 amino acids provide a remarkable foundation for the complexity of life. However, for therapeutic applications, peptides composed solely of these building blocks often fall short due to rapid degradation by proteases and a limited range of physicochemical properties.[5][6] The introduction of non-natural amino acids addresses these challenges by offering a diverse array of side chains and backbone modifications not found in nature.[][8] This expansion of chemical diversity allows for the fine-tuning of peptide properties to enhance their drug-like characteristics.[4][9]

The strategic incorporation of nnAAs can confer a multitude of advantages:

-

Enhanced Proteolytic Stability: By introducing modifications that are not recognized by proteases, such as D-amino acids or N-methylated backbones, the in vivo half-life of peptides can be significantly extended.[1][6]

-

Improved Pharmacokinetic Profiles: Modifications with nnAAs can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and less frequent dosing.[3]

-

Increased Receptor Affinity and Selectivity: The unique side chains of nnAAs can introduce novel interactions with biological targets, leading to enhanced binding affinity and selectivity.[][11]

-

Conformational Constraint: Incorporating nnAAs can induce or stabilize specific secondary structures, such as helices and turns, which can be crucial for biological activity.[12][13]

-

Introduction of Novel Functionalities: Non-natural amino acids can carry bioorthogonal handles, fluorescent probes, or other functionalities that enable specific labeling, imaging, or conjugation of peptides.[1][]

Table 1: Classes of Non-Natural Amino Acids and Their Primary Applications in Peptide Design

| Class of Non-Natural Amino Acid | Key Structural Feature | Primary Application(s) |

| D-Amino Acids | Opposite stereochemistry to natural L-amino acids | Increased proteolytic stability[1][6] |

| N-Methylated Amino Acids | Methyl group on the backbone amide nitrogen | Enhanced stability, improved membrane permeability[13][14] |

| α,α-Disubstituted Amino Acids | Two side chains on the α-carbon | Induction of helical or turn conformations |

| β-Amino Acids | Amino group on the β-carbon | Increased stability, formation of novel secondary structures[6] |

| Fluorinated Amino Acids | Fluorine atoms on the side chain | Enhanced binding affinity, improved metabolic stability[] |

| Bioorthogonal Amino Acids | Contain azide, alkyne, or other reactive groups | Site-specific labeling and conjugation[8] |

Methodologies for Incorporating Non-Natural Amino Acids

The incorporation of nnAAs into peptides can be achieved through two primary routes: chemical synthesis and biological incorporation. The choice of method depends on the desired peptide length, the complexity of the nnAA, and the required scale of production.

Chemical Synthesis: The Workhorse of Peptide Design

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides containing non-natural amino acids.[15][16] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

A cornerstone of SPPS is the use of an orthogonal protection strategy. This involves employing protecting groups for the α-amino group and reactive side chains that can be selectively removed under different chemical conditions.[17] The most common strategy in modern peptide synthesis is the Fmoc/tBu approach. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups such as tert-butyl (tBu).[18] This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protecting groups.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines the manual synthesis of a pentapeptide (Tyr-D-Ala-Gly-Phe-Leu) to illustrate the incorporation of a D-amino acid.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-L-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Fmoc-L-Phe-OH):

-

In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-L-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Biological Incorporation: Expanding the Genetic Code

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of nnAAs into proteins and peptides during ribosomal translation.[][19] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired nnAA and does not cross-react with the host's endogenous synthetases and tRNAs.[] The engineered tRNA recognizes a "blank" codon, typically the amber stop codon (UAG), which is reassigned to encode the nnAA.[]

Caption: Mechanism of Genetic Code Expansion (GCE) for nnAA incorporation.

Cell-free protein synthesis (CFPS) systems offer an alternative biological platform for incorporating nnAAs.[21] These in vitro systems provide an open environment that allows for the direct addition of the nnAA and the engineered aaRS/tRNA pair, bypassing the need for cellular uptake of the nnAA.[21]

Structural and Functional Consequences of nnAA Incorporation

The introduction of a non-natural amino acid can have profound effects on the structure and function of a peptide. Understanding these consequences is critical for rational peptide design.

-

D-Amino Acids: The incorporation of a D-amino acid at a single position can disrupt local secondary structures like α-helices and β-sheets, while also providing significant resistance to proteolysis.[1]

-

N-Alkylated Amino Acids: N-alkylation removes the hydrogen bond donor capability of the backbone amide, which can disrupt secondary structures. However, it also enhances proteolytic stability and can improve membrane permeability due to increased lipophilicity.[13]

-

Constrained Amino Acids: Cyclic or α,α-disubstituted amino acids restrict the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity.

Applications in Drug Discovery and Beyond

The application of non-natural amino acids has led to significant advances in the development of peptide-based therapeutics and research tools.

-

Antimicrobial Peptides (AMPs): The incorporation of nnAAs into AMPs has been shown to enhance their stability, increase their antimicrobial activity, and reduce their cytotoxicity to mammalian cells.[1][22]

-

GLP-1 Analogues for Diabetes: In the development of therapeutics for type 2 diabetes, nnAAs have been used to protect GLP-1 analogues from degradation by the DPP-4 enzyme, leading to longer-acting drugs.[]

-

Protein Engineering: The ability to site-specifically incorporate nnAAs with unique functionalities has revolutionized protein engineering, enabling the creation of proteins with novel catalytic activities, altered substrate specificities, and the ability to be site-specifically labeled for biophysical studies.[][23]

Future Perspectives

The field of non-natural amino acids in peptide design is continually evolving. The development of new synthetic methods is expanding the diversity of available nnAAs, while advances in biological incorporation techniques are making it easier to produce complex peptides and proteins with precisely placed modifications.[24][25] Computational modeling is also playing an increasingly important role in predicting the structural and functional consequences of nnAA incorporation, accelerating the design-make-test-analyze cycle.[11] As our ability to manipulate peptide structure at the atomic level grows, so too will the potential to develop novel peptide-based therapeutics and research tools that address a wide range of biological challenges.[2]

References

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (URL: )

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences. (URL: )

- Unnatural Amino Acids: Definition, Synthesis, and Applic

- An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (URL: )

- Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionaliz

- Unnatural amino acids - JPT Peptide Technologies. (URL: )

- Enzymatic synthesis of peptides containing unn

- The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004). (URL: )

- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). (URL: )

- Unnatural Amino Acid Incorpor

- From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing). (URL: )

- Introduction to Unn

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchG

- How to Enhance the Pharmacokinetic Stability of Peptides?. (URL: )

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). (URL: )

- Unnatural Amino Acids for Peptide Synthesis. (URL: )

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025). (URL: )

- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020). (URL: )

- Prospects of In vivo Incorporation of Non-canonical Amino acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. (2017). (URL: )

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021). (URL: )

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF - ResearchG

- Next generation peptide drugs favor synthetic, not recombinant manufacturing - Bachem. (2024). (URL: )

- Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buC

- Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (2024). (URL: )

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- Significance and challenge in nonnatural peptide synthesis and proposed solution.

- Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Ore

- Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - Weizmann Institute of Science. (URL: )

- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed. (2025). (URL: )

- Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (URL: )

- Expanding the genetic code: a non-natural amino acid story - Portland Press. (2023). (URL: )

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (URL: )

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (2023). (URL: )

-

The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014). (URL: [Link])

-

Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

-

Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). (URL: [Link])

-

How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. (URL: [Link])

- In vivo incorporation of unnatural amino acids - Google P

-

Peptide Characterization Techniques: FAQs Answered by Experts. (2025). (URL: [Link])

-

Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (URL: [Link])

-

Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions | Journal of Medicinal Chemistry - ACS Publications. (2017). (URL: [Link])

-

A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed. (2026). (URL: [Link])

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 8. Introduction to Unnatural Amino Acids [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jpt.com [jpt.com]

- 13. mdpi.com [mdpi.com]

- 14. Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Oreate AI Blog [oreateai.com]

- 15. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 19. portlandpress.com [portlandpress.com]

- 21. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 22. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Coupling of Fmoc-DL-2-amino-3-(dimethylamino)-propionic Acid

[1]

Executive Summary

The incorporation of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid presents unique synthetic challenges due to its basic tertiary amine side chain and zwitterionic potential .[1] While standard Fmoc solid-phase peptide synthesis (SPPS) protocols are generally robust, the dimethylamino moiety (

This guide recommends HATU over HBTU for this specific coupling to maximize reaction rates and suppress potential side reactions caused by the basic side chain.[1] We provide a self-validating protocol that accounts for the starting material's salt form (HCl vs. Free Base) to ensure stoichiometric accuracy.

Chemical Context & Mechanistic Insight

The Substrate: Fmoc-Dap(Me)₂-OH

This amino acid is a derivative of 2,3-diaminopropionic acid (Dap) where the

-

Stereochemistry: The "DL" designation indicates a racemic mixture.[1] Coupling this to a chiral peptide chain will result in diastereomers (L-L and D-L pairs), which will likely separate as distinct peaks on Reverse-Phase HPLC.[1]

-

Side Chain Reactivity: The tertiary amine is non-nucleophilic regarding acylation (it cannot form an amide), so it does not require orthogonal protection (like Boc or Trt).[1] However, it is a base (

).[1]

The Challenge: The "Internal Base" Effect

In standard couplings, we add a tertiary base (DIEA) to deprotonate the carboxylic acid (

-

Interference: The side chain of Fmoc-Dap(Me)₂-OH can sequester protons or compete with the added DIEA.[1]

-

Salt Forms: Commercial supplies of this amino acid often come as Hydrochloride (HCl) salts to improve shelf stability.[1] If the user ignores the HCl counterion, the added DIEA will be consumed neutralizing the salt rather than activating the carboxylate, leading to failed coupling.[1]

HATU vs. HBTU Selection[2][3][4]

-

HBTU (Benzotriazole): Effective for standard residues but slower.[1] In the presence of the basic side chain, slower activation increases the window for side reactions (e.g., delta-lactam formation or aggregation).[1]

-

HATU (7-Aza-benzotriazole): The nitrogen at the 7-position of the leaving group (HOAt) provides a "neighboring group effect" via hydrogen bonding.[1] This accelerates the aminolysis of the active ester by nearly 100-fold compared to HBTU.[1]

-

Recommendation: Use HATU to force the coupling to completion rapidly, minimizing the influence of the basic side chain.[1]

Mechanistic Visualization

The following diagram illustrates the activation pathway and the critical role of base stoichiometry.[1]

Figure 1: Activation workflow for Fmoc-Dap(Me)₂-OH. Note the critical decision point regarding the salt form of the starting material.

Detailed Experimental Protocol

Materials & Stoichiometry[1]

-

Amino Acid: Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid.[1]

-

Base: N,N-Diisopropylethylamine (DIEA).[1]

-

Solvent: DMF (anhydrous).[1]

Stoichiometry Table (Standard 0.1 mmol scale)

| Component | Equivalents | Amount (if 0.1 mmol scale) | Notes |

|---|---|---|---|

| Fmoc-AA | 4.0 eq | ~ 0.4 mmol | Excess drives kinetics.[1] |

| HATU | 3.9 eq | ~ 0.39 mmol | Slightly less than AA to prevent capping.[1] |

| DIEA (Standard) | 8.0 eq | ~ 139 µL | Use if AA is Free Base .[1] |

| DIEA (Adjusted) | 12.0 eq | ~ 209 µL | CRITICAL: Use if AA is HCl Salt . |[1]

Step-by-Step Procedure

Step 1: Resin Preparation[1][4]

-

Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

-

Deprotect the N-terminus (remove Fmoc) using 20% Piperidine/DMF (2 x 10 min).[1]

-

Wash thoroughly: 5 x DMF, 3 x DCM, 3 x DMF.

-

Why? Residual piperidine will react with HATU to form a piperidinyl-active species, capping the peptide.[1]

-

Step 2: Activation Cocktail Preparation (Pre-Activation)

-

Note: Do not let the activated ester sit for >5 minutes.[1] The basic side chain can promote self-decomposition.[1]

-

Weigh Fmoc-Dap(Me)₂-OH (4 eq) into a clean vial.

-

Add HATU (3.9 eq).[1]

-

Dissolve in minimum DMF (concentration ~ 0.2 – 0.4 M).[1]

-

Add DIEA (see stoichiometry table).[1]

Step 3: Coupling[1][5]

-

Immediately transfer the activated solution to the resin.[1]

-

Agitate (shake/vortex) at room temperature.

-

Time: 45 – 60 minutes for HATU; 60 – 90 minutes for HBTU.[1]

-

Step 4: Post-Coupling Wash[1]

Troubleshooting & Quality Control

"Difficult Sequence" Behavior

The dimethylamino group is bulky.[1] If coupling the next amino acid onto the Fmoc-Dap(Me)₂-residue is difficult:

-

Switch to HATU/HOAt: If you used HBTU for the previous steps, definitely switch to HATU for the subsequent residue.[1]

-

Double Coupling: Use 2 x 30 min couplings rather than 1 x 60 min.

HPLC Analysis of the Product

Because the starting material is DL (Racemic) , expect complexity in the chromatogram.[1]

-

Scenario A (Achiral Peptide): If the rest of your peptide is Glycine/Achiral, you will see one peak (enantiomers co-elute on standard C18).[1]

-

Scenario B (Chiral Peptide): If you couple Fmoc-DL-Dap(Me)₂-OH to L-Ala-Resin, you will form L-Dap(Me)₂-L-Ala and D-Dap(Me)₂-L-Ala .[1]

-

Result: Two distinct peaks on HPLC.

-

Action: Do not discard "impurity" peaks without checking Mass Spec. Both peaks will have the same Mass (

).[1]

-

Common Pitfalls

| Observation | Root Cause | Solution |

| Low Yield | Insufficient Base (HCl salt ignored) | Check bottle label.[1] If "HCl" is present, add +1 eq DIEA per HCl molecule.[1] |

| Capped Sequence | Old HATU or Slow Activation | Use fresh HATU. Add mixture to resin immediately after adding DIEA.[1] |

| Gelation | Aggregation due to side chain H-bonding | Use NMP instead of DMF; heat coupling to 50°C (microwave). |

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society.[1] [1]

-

Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/HBTU protocols).

-

Merck/Sigma-Aldrich . Fmoc-3-(dimethylamino)-DL-alanine HCl Product Sheet. (Verifies salt forms and solubility data).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Discusses tertiary amine side chain stability). [1]

Application Note: Cleavage and Final Deprotection of Peptides Containing 2-Amino-3-(dimethylamino)-propionic Acid

Abstract & Scope

This guide details the protocol for the cleavage and global deprotection of peptides containing 2-amino-3-(dimethylamino)-propionic acid (also known as

Peptides containing

While the

-

Salt Formation: The side chain will be fully protonated in Trifluoroacetic Acid (TFA), significantly altering the peptide's solubility profile.[1][2]

-

Hygroscopicity: The resulting TFA salts of

-rich peptides are often highly hygroscopic and prone to "oiling out" during ether precipitation.[1][2] -

Scavenger Requirements: While less sensitive to oxidation than Methionine, the tertiary amine must be protected from alkylation by carbocations generated from other protecting groups (e.g., Trt, tBu, Boc).[1][2]

Chemical Logic & Pre-Cleavage Considerations

The Chemical Species

In the resin-bound state, the

Critical Implication: The peptide transitions from a neutral/protected state to a highly cationic species immediately upon acid contact. This drastic polarity shift dictates the choice of scavengers and isolation capability.

Resin Preparation

Efficiency in cleavage is determined before the acid is even added.[1] Residual basic solvents (DMF, Piperidine) form non-volatile salts with TFA, reducing the effective acid concentration and leading to incomplete deprotection of other residues (e.g., Pbf on Arg, Trt on Cys).[1][2]

Protocol:

-

DCM Wash: Wash the resin 5x with Dichloromethane (DCM) to remove DMF.[1][2]

-

Methanol Shrink (Optional but Recommended): Wash 2x with Methanol (MeOH) to shrink the resin and remove trace DMF, followed by 3x DCM to re-swell (if proceeding immediately) or dry under vacuum.[1][2]

Cleavage Cocktails & Protocol

Select the cocktail based on the entire peptide sequence, not just the

Cocktail Selection Table

| Peptide Composition | Recommended Cocktail (Reagent) | Composition (v/v) | Rationale |

| Standard (No Cys, Met, Trp) | Cocktail A | 95% TFA, 2.5% TIS, 2.5% H₂O | Sufficient for tBu removal; TIS scavenges tBu cations.[1][2] |

| Sensitive (Contains Cys, Met, Trp) | Reagent K (Modified) | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% H₂O | EDT and Thioanisole prevent alkylation of Trp and oxidation of Met.[1][2][3] |

| "Odorless" Alternative | Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good general performance if EDT (stench) must be avoided.[1][2] |

-

TFA: Trifluoroacetic Acid (Cleavage/Deprotection agent)[1][2][3][4][5][6]

-

EDT: 1,2-Ethanedithiol (Scavenger for Trp/Cys)

Step-by-Step Procedure

-

Preparation: Cool the cleavage cocktail to 0°C (ice bath). This suppresses initial exothermic side reactions.[1][2]

-

Addition: Add the cold cocktail to the resin (10–15 mL per gram of resin).

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Time: 2.5 to 3 hours. (Note:

does not require extended times, but bulky hydrophobic residues like Arg(Pbf) or Trp(Boc) elsewhere in the sequence might).[1][2] -

Agitation: Orbital shaking is preferred over magnetic stirring to avoid grinding the resin.[1][2]

-

-

Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge.[1][2] Wash the resin 2x with a small volume (1–2 mL) of fresh TFA.[1] Combine filtrates.

-

Volume Reduction: Evaporate the TFA under a stream of Nitrogen (

) until the volume is reduced to ~10–15% of the original. Do not evaporate to dryness , as this promotes side reactions.[1][2]

Post-Cleavage Workup (The Critical Step)[1]

Peptides rich in

Precipitation Protocol

-

Pre-cool Ether: Keep Diethyl Ether (or MTBE - Methyl tert-butyl ether) at -20°C.[1][2]

-

Precipitation: Dropwise add the concentrated peptide/TFA solution into the cold ether (ratio 1:10).

-

Observation:

Troubleshooting "Oiling Out"

If the peptide oils out, do not discard.[1][2]

-

Add fresh cold ether.

-

Trituration: Use a glass rod or spatula to scratch the side of the tube and vigorously mix the oil with the ether. This physical agitation induces crystallization.[1][2]

-

Sonicate the tube in an ice-water bath for 1-2 minutes.

Lyophilization

Dissolve the crude solid in Water/Acetonitrile (0.1% TFA) . If the peptide is very hydrophilic (high

Analytical & Purification Notes

HPLC Behavior

-

Column: C18 is standard.[1][2] For very polar sequences, consider C8 or a "Polar Endcapped" C18.[1][2]

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA[1]

-

-

Profile:

reduces retention time compared to hydrophobic residues.[1][2] The peak may tail slightly due to the interaction of the tertiary amine with residual silanols on the column. Heating the column to 40–50°C often sharpens the peak.

Salt Exchange (Critical for Bio-Assays)

The peptide is isolated as a TFA salt .[1][2] TFA is cytotoxic.[1][2] For gene delivery or cell-based assays, exchange to a Chloride or Acetate salt.[1][2]

-

Method: Dissolve peptide in weak HCl (e.g., 10 mM) or Acetic Acid, lyophilize, and repeat 2-3 times. Alternatively, use ion-exchange resin.[1][2]

Visual Workflow (Graphviz)[1][2]

Caption: Workflow for the cleavage and recovery of Dap(Me2) peptides, highlighting the critical trituration step for oily precipitates.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Crude) | Incomplete coupling during synthesis (Steric hindrance of | Prevention:[1][8][9] Use stronger activation (DIC/Oxyma or HATU) and double coupling for |

| Mass +16 Da | Oxidation of Met or | Use Reagent K (contains Thioanisole/EDT).[1][2][3] Ensure TFA is fresh. |

| Mass +56 Da | t-Butyl adduct (alkylation).[1][2] | Insufficient scavenger (TIS/EDT).[1][2] Increase scavenger ratio or reaction volume. |

| Sticky/Gummy Pellet | High cationic charge density preventing crystallization.[1][2] | Perform Trituration (Step 4.2). Use MTBE instead of Diethyl Ether (higher boiling point allows safer sonication).[1][2] |

| Broad HPLC Peak | Interaction with column silanols.[1][2] | Add 0.1% TFA to mobile phase.[1][2] Run column at 50°C. Consider using a perchlorate buffer (if compatible with MS).[1][2] |

References

-

Behrendt, R., White, P., & Offer, J. (2016).[1][2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1][2]

-

Isidro-Llobet, A., et al. (2009).[1][2][10] Amino Acid-Protecting Groups. Chemical Reviews. Link[1][2]

-

Wojcik, P., et al. (2013).[1][2] Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing. Journal of Controlled Release. Link

-

Fields, G. B. (1997).[1][2] Methods for removing the Fmoc group. Methods in Enzymology. Link

-

Sigma-Aldrich (MilliporeSigma). Cleavage and Deprotection Protocols for Fmoc SPPS. Link

Sources

- 1. JP6849590B2 - Butyrylcholinesterase amphoteric ionic polymer conjugate - Google Patents [patents.google.com]

- 2. JP6849590B2 - Butyrylcholinesterase amphoteric ionic polymer conjugate - Google Patents [patents.google.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]

- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]

- 7. peptide.com [peptide.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

High-Fidelity Synthesis of Cationic & Arginine-Rich Peptides

Application Note & Protocol Guide

Abstract

Cationic peptides, including Cell-Penetrating Peptides (CPPs like Tat, Penetratin) and Antimicrobial Peptides (AMPs), represent a unique synthetic challenge. The accumulation of positive charges (Arginine, Lysine, Histidine) creates severe steric hindrance and aggregation potential on the solid support. Furthermore, the bulky protecting groups required for Arginine (Pbf/Pmc) introduce specific cleavage difficulties and side-reaction risks. This guide details a self-validating workflow for synthesizing these difficult sequences with high crude purity, focusing on resin selection, aggregation mitigation, and the critical TFA-to-Acetate salt exchange for biological applications.

Part 1: Strategic Planning & Resin Selection

The choice of solid support is the single most critical variable in cationic peptide synthesis. Standard polystyrene (PS) resins often fail because the growing cationic chain collapses into the hydrophobic core of the bead, leading to "deletion sequences."

Resin Selection Logic

-

Recommendation: Use PEG-PS (Polyethylene Glycol-Polystyrene) graft copolymers (e.g., TentaGel, ChemMatrix, or PEG-PAL).

-

Mechanism: The PEG chains solvate the cationic peptide, maintaining an extended conformation and allowing reagents to penetrate the bead matrix.

-

Loading: strict adherence to Low Loading (0.2 – 0.4 mmol/g) is mandatory. High loading leads to inter-chain aggregation (beta-sheet formation) and synthesis termination.

Protecting Group Strategy: The Arginine Problem

Arginine is the primary cause of failure in cationic sequences.

| Protecting Group | Cleavage Speed | Trp Alkylation Risk | Recommendation |

| Pbf | Fast (< 2 hrs) | Low | Standard Choice |

| Pmc | Slow (> 4 hrs) | High | Avoid for Arg-rich seqs |

| Mtr | Very Slow | Very High | Obsolete for SPPS |

-

Critical Insight: While Pbf is faster than Pmc, removing multiple Pbf groups (e.g., in Poly-Arg sequences) requires significantly extended cleavage times (up to 6 hours) to prevent "mass + 252" impurities (intact Pbf).

Part 2: Synthesis Protocols & Aggregation Control

The "Difficult Sequence" Workflow

Cationic peptides are prone to aggregation. Use the following decision matrix to adapt your protocol.

Caption: Decision tree for mitigating aggregation during solid-phase peptide synthesis.

Coupling Protocol (Fmoc Strategy)

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Why? HATU is powerful but can cause guanidinylation of the N-terminus if used in excess or for too long. DIC/Oxyma is safer for Arg-rich sequences and reduces racemization.

-

-

Solvent: DMF (Standard) or NMP (for difficult regions).

Step-by-Step Cycle:

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Arg-Specific Modification: For Poly-Arg, extend deprotection to 2 x 10 min. The bulky Pbf group can shield the N-terminal Fmoc, leading to incomplete removal.

-

-

Wash: DMF (5 x 1 min).

-

Coupling: 5 eq. AA, 5 eq.[1] DIC, 5 eq. Oxyma (60 min).

-

Arg Coupling: Always Double Couple Arginine residues.

-

-

Capping (Optional but Recommended): Acetic Anhydride/Pyridine/DMF. Caps unreacted amines to prevent deletion sequences.

In-Process QC: The Chloranil Test

Do NOT use the Kaiser Test for Proline or difficult sequences. The Kaiser test (Ninhydrin) relies on primary amines.[2] Secondary amines (Proline) or sterically hindered N-termini (common in aggregated cationic peptides) yield false negatives.

Protocol: Chloranil Test

-

Transfer ~20 resin beads to a small glass tube.

-

Add 2 drops 2% Acetaldehyde in DMF .

-

Add 2 drops 2% p-Chloranil in DMF .

-

Wait 5 minutes at room temperature.

-

Blue/Green Beads: Positive (Free secondary/primary amine) -> Recouple.

-

Colorless/Yellow: Negative (Coupling complete) -> Proceed.

-

Part 3: Cleavage & Deprotection (The Failure Point)

For cationic peptides, the standard cleavage cocktail (95% TFA) is insufficient due to the high concentration of reactive cationic species (Pbf cations) released. These will re-attach to Trp, Met, or Tyr residues if not aggressively scavenged.

Cocktail Selection

-

Standard Cationic Peptide: Reagent K

-

TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)

-

Why? EDT and Thioanisole are potent scavengers for Pbf cations and prevent Trp alkylation.

-

-

"Odorless" Alternative: Reagent B (Only if Trp/Met/Cys are absent)

-

TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%)

-

Cleavage Protocol[3]

-

Wash resin with DCM to remove DMF (DMF prevents Pbf cleavage).

-

Add cooled Reagent K (10 mL per 1 g resin).

-

Time:

-

Standard: 2-3 hours.

-

Poly-Arg (>3 Arg): 4-6 hours. (Monitor by HPLC if possible).

-

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge and wash pellet 3x with ether.

Part 4: Purification & Counter-Ion Exchange[4][5]

HPLC Method Development

Cationic peptides are polar and elute early. They also tend to "tail" on C18 columns due to interaction with residual silanols.

-

Column: C18 (Standard) or C8 (for very hydrophobic CPPs).

-

Mobile Phase Additives:

-

TFA (0.1%): Standard. Excellent peak shape but suppresses MS signal.

-

Difluoroacetic Acid (DFA, 0.1%): The modern alternative. Good peak shape, less MS suppression than TFA.

-

TEAP (Triethylamine Phosphate): Use only if peak tailing is severe. (Non-volatile; requires desalting).

-

Critical Step: TFA-to-Acetate Exchange

Synthetic peptides elute as TFA salts.[3][4][5] TFA is cytotoxic and can alter biological assays (e.g., inhibiting cell proliferation). You must exchange to Acetate or Chloride for biological use.

Protocol: Resin-Based Exchange (Best for Purity)

-

Prepare Resin: Use a strong anion exchange resin (e.g., Dowex 1x8 or AG 1-X8).

-

Activation: Wash resin with 1.0 M Sodium Acetate (or HCl for chloride salt) to load the counter-ion.

-

Rinse: Wash with HPLC-grade water until pH is neutral.

-

Load: Dissolve peptide in water and pass through the column.

-

Elute: Elute with water. The peptide is now the Acetate salt.[1][5]

-

Lyophilize: Freeze dry immediately.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[6] Tetrahedron Letters. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

-

Sikora, K., et al. (2018).[1] Elimination and Exchange of Trifluoroacetate Counter-Ion from Cationic Peptides.[3][5][7] International Journal of Peptide Research and Therapeutics. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

low coupling efficiency of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

Diagnostic Matrix: Identify Your Failure Mode

Before optimizing, match your observation to the likely chemical cause. The molecule Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid presents a "perfect storm" of peptide synthesis challenges: it is sterically hindered, basic, and racemic.

| Observation (LCMS/HPLC) | Probable Cause | Technical Insight |

| Significant Unreacted Amine (Resin) | Steric Hindrance | The |

| Double Peaks (Split Peak) | Diastereomer Formation | Critical: You are using a DL (racemic) starting material. Coupling to a chiral peptide chain creates diastereomers ( |

| Mass +99 Da (approx) | Guanidinylation | Slow coupling kinetics allow the uronium coupling reagent (e.g., HATU) to react directly with the N-terminus of the resin, permanently "capping" it. |

| Broad/Tailing Peaks | Aggregation/Basicity | The basic tertiary amine side chain ( |

Technical Deep Dive: The Mechanism of Failure

To solve the efficiency problem, we must dismantle the molecular barriers.

A. The Steric Barrier

The dimethylamino group at the

B. The Electronic Interference (Basicity)

The side chain is a tertiary amine [

-

Internal Base Catalysis: The side chain can act as an intramolecular base.[1] While this sometimes accelerates reaction, it more often promotes racemization (via oxazolone formation) or side reactions like aspartimide formation if adjacent to Asp residues.

-

Proton Sponge Effect: If your activation mixture is not properly buffered, the side chain may sequester protons, altering the local pH required for optimal activity of reagents like DIC or carbodiimides.

C. The "DL" Factor

Since the reagent is racemic, you are introducing a mixture of stereoisomers.

-

Kinetic Resolution: One isomer (e.g., L) may couple significantly faster than the other (D) due to the chiral environment of the resin-bound peptide. This leads to unpredictable stoichiometry in the final product if the reaction is stopped early.

Optimization Protocols

Do not use standard protocols. Use these specialized workflows for hindered/basic residues.

Protocol A: The "Gold Standard" (HATU/HOAt High-Efficiency)

Best for: Overcoming steric hindrance and preventing guanidinylation.

Reagents:

-

Activator: HATU (0.95 eq relative to AA)

-

Additive: HOAt (1.0 eq) - Crucial for hindered bases.

-

Base: DIEA (2.0 eq) or TMP (2,4,6-Trimethylpyridine) for chiral sensitivity.

-

Solvent: DMF/NMP (1:1 v/v).

Step-by-Step:

-

Pre-Activation (Critical): Dissolve Fmoc-AA (3-4 eq) and HATU (2.9 eq) in the minimum volume of NMP.

-

Add DIEA (6 eq) to the amino acid mixture.

-

Wait exactly 30-60 seconds. Why? This allows the active ester to form before it touches the resin, preventing the HATU from reacting with the resin (Guanidinylation).

-

Coupling: Add the pre-activated mixture to the resin.[1][2][3]

-

Time: Shake for 2 to 4 hours (Standard AA is 45 min).

-

Double Couple: Drain and repeat the process with fresh reagents for 1 hour.

Protocol B: Microwave-Assisted Coupling

Best for: "Impossible" sequences or high aggregation.

Parameters:

-

Temperature: 75°C (Do not exceed 75°C; the basic side chain increases racemization risk at higher temps).

-

Power: 25-30W (variable).

-

Time: 5 minutes (ramp) + 10 minutes (hold).

-

Reagent: DIC/Oxyma Pure (Preferred over HATU for microwave to reduce epimerization).

Workflow:

-

Dissolve Fmoc-AA (4 eq) and Oxyma Pure (4 eq) in DMF.

-

Add DIC (4 eq).

-

Add to resin and immediately start microwave irradiation.

-

Note: The tertiary amine side chain is stable to these conditions, but monitor for aspartimide if Asp is present in the sequence.

Protocol C: The Aggregation Breaker (Solvent Magic)

Best for: When the resin beads look "clumped" or reaction is stalled.

Replace standard DMF with "Magic Mixture" :

-

DCM/DMF/NMP (1:1:1)

-

Additive: 1% Triton X-100 or 2M Ethylene Carbonate.[1]

-

Why? The chaotropic nature of this mix disrupts the hydrogen bonding networks formed by the basic side chains, re-solvating the growing peptide chain.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for optimizing this specific coupling.

Caption: Decision tree for troubleshooting coupling failures specific to racemic, hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: I see two peaks in my LCMS with the same mass. Is my coupling failing? A: Likely not. Since you are using a DL (racemic) amino acid, you are synthesizing two different diastereomers (e.g., L-Dap-L-Phe and D-Dap-L-Phe). These have identical masses but different physical properties and retention times. If you require a single isomer, you must source the enantiopure Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.

Q2: Can I use the Kaiser Test (Ninhydrin) to monitor this coupling? A: Use with caution. The Kaiser test detects primary amines. While it will tell you if the previous amino acid is still unreacted, it can give false results after the Dap(Me)₂ coupling because the basic tertiary amine side chain can interact with the ninhydrin reagents or buffer, leading to ambiguous colors.

-

Better Alternative: The Chloranil Test (for secondary amines) or micro-cleavage followed by LCMS is the only definitive way to verify coupling completion for this residue.

Q3: Why is HATU better than PyBOP for this specific molecule? A: HATU (an azabenzotriazole) is structurally faster at activating hindered carboxylic acids than PyBOP. However, PyBOP is a valid backup if you suspect the basic side chain is causing capping (guanidinylation) with HATU, although proper pre-activation (Protocol A) usually negates this risk [1].

Q4: Should I protect the side chain tertiary amine? A: Generally, no. The dimethylamino group is a tertiary amine and cannot be acylated, so it doesn't strictly require protection like a primary amine (Lys) would. However, its basicity can be annoying. If you have extreme difficulty, look for a salt version (e.g., HCl salt) of the starting material to mask the basicity during weighing/handling, but the base (DIEA) in the coupling mix will free it anyway.

References

-

Albericio, F., et al. (1998).[4] "Preparation and handling of peptides containing methionine and cysteine." Journal of Organic Chemistry, 63(26), 9678–9683. (Discusses stability and coupling agents).

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. (The foundational text for HATU/HOAt effectiveness in hindered couplings).

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

-

BenchChem Technical Support. (2025). "Managing Steric Hindrance in Peptide Synthesis."

-

Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis."

Sources

Technical Support Center: Managing Steric Hindrance in Peptide Synthesis with Bulky Amino Acids

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered coupling reactions. Here, we move beyond simple protocols to explain the underlying chemistry, providing you with the expertise to troubleshoot difficult syntheses and proactively design strategies for success.

Understanding the Core Challenge: The "Why" of Steric Hindrance

Steric hindrance in solid-phase peptide synthesis (SPPS) is a kinetic problem. The bulky nature of certain amino acid side chains physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This is particularly problematic with:

-

β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr). The branching at the β-carbon restricts the conformational freedom of the side chain, creating a "shield" around the peptide backbone.

-

Cα-tetrasubstituted amino acids: α-Aminoisobutyric acid (Aib) is a prime example. The presence of two methyl groups on the α-carbon creates significant steric bulk, making both the acylation of the Aib residue and the coupling of Aib to the peptide chain exceptionally difficult.[1]

-

N-methylated amino acids: The methyl group on the backbone nitrogen turns it into a secondary amine, which is significantly less nucleophilic and more sterically crowded than a primary amine.[1]

-

Consecutive bulky residues: Sequences like Val-Val or Ile-Val exacerbate steric hindrance, leading to dramatically slower reaction rates and often incomplete couplings.[2]

Beyond direct steric clash, these residues promote the formation of rigid secondary structures and on-resin aggregation.[3] The growing peptide chain, especially in hydrophobic sequences, can fold back on itself, rendering the N-terminus inaccessible. This aggregation is a major cause of failed syntheses, leading to low yields and truncated or deletion sequences.[4]

Troubleshooting Guide: Common Problems & Actionable Solutions

This section addresses the most frequent issues encountered when working with bulky amino acids.

Q1: My coupling reaction is incomplete, even after extended reaction times. What should I do?

A1: Incomplete coupling is the hallmark of steric hindrance. The first step is to correctly identify the problem. Standard ninhydrin (Kaiser) tests can be unreliable with hindered N-termini, often giving false negatives. An isatin test is more reliable for detecting unreacted secondary amines like proline, and a chloranil test can also be used.[5] If a difficult coupling is confirmed, consider the following hierarchical interventions:

Workflow for a Failed Coupling

Caption: Troubleshooting workflow for a failed coupling.

-

Double Coupling: The simplest immediate action is to perform a second coupling. Drain the reaction vessel and add a fresh solution of the activated amino acid.[6] This is often sufficient for moderately difficult couplings.

-

Upgrade Your Coupling Reagent: Not all coupling reagents are created equal. For sterically demanding reactions, standard carbodiimides like DIC may be insufficient.[7] You need a more potent activating agent.

-

Aminium/Uronium Reagents: HATU, HBTU, and HCTU are the workhorses of modern SPPS.[8] They react with the amino acid's carboxyl group to form highly reactive OAt- or OBt-active esters.[9][10] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the aminolysis step.[8][9]

-

Oxyma-Based Reagents: COMU is a third-generation coupling reagent that incorporates the OxymaPure® leaving group.[11] It boasts reactivity comparable or even superior to HATU, especially for hindered couplings, and avoids the potentially explosive nature of HOBt and HOAt derivatives.[8][12]

-

Phosphonium Salt Reagents: PyBOP and PyAOP are also highly effective. A key advantage is that they do not carry the risk of N-terminal guanidinylation, a side reaction possible with excess uronium reagents like HATU.[8]

-

-

Elevate the Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[4]

-

Conventional Heating: Raising the temperature to 50-60°C can significantly improve coupling efficiency.

-

Microwave-Assisted Peptide Synthesis (MAPS): This is the most powerful technique. Microwave energy heats the reaction mixture rapidly and uniformly, dramatically accelerating coupling kinetics.[13][14] Difficult couplings that might take hours at room temperature can often be driven to completion in minutes at temperatures of 75-90°C.[15][16] For extremely hindered residues like Aib, MAPS is often essential for achieving high purity.[1][17]

-

Q2: My peptide is pure, but the yield is very low. I suspect on-resin aggregation. How can I confirm and prevent this?

A2: Low yield despite clean HPLC profiles often points to physical, not chemical, problems. Aggregation can cause the resin beads to clump and shrink, physically preventing reagents from accessing the reactive sites.

Strategies to Mitigate On-Resin Aggregation

-

Solvent Choice: If aggregation is suspected, switch from standard DMF to a more disruptive solvent.

-

NMP (N-Methyl-2-pyrrolidone): Has superior solvating properties for many aggregating sequences.[4]

-

DMSO (Dimethyl Sulfoxide): Can be a powerful dissociating solvent to break up secondary structures.[18]

-

Chaotropic Salts: Adding salts like LiCl to the DMF can disrupt hydrogen bonding networks that hold aggregates together.[19] A wash with 0.8 M LiCl in DMF before the coupling step can be effective.[19]

-

-

Resin Selection: The choice of solid support plays a crucial role.

-

Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, minimizing intermolecular aggregation.[19][20]

-

PEG Resins: Resins that incorporate a polyethylene glycol (PEG) spacer (e.g., ChemMatrix®) improve solvation of the peptide chain in the polar synthesis environment, helping to prevent collapse and aggregation.[21]

-

-

Backbone Protection & Structure-Disrupting Elements: This is the most effective proactive strategy. By temporarily modifying the peptide backbone, you can disrupt the hydrogen bonding patterns that lead to aggregation.[4][22]

-

Pseudoproline Dipeptides: These are building blocks where a Ser or Thr residue has been reversibly cyclized into an oxazolidine ring, mimicking the structure of proline.[21][23] This "kink" in the backbone effectively breaks up nascent β-sheet structures.[24] They are introduced as dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) to avoid the difficult coupling onto the hindered oxazolidine nitrogen.[25] The native Ser/Thr residue is fully restored during the final TFA cleavage.[21]

-

Dmb/Hmb Protection: The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group can be installed on the backbone amide nitrogen of a residue (often Gly).[26][27] This tertiary amide bond completely blocks a key hydrogen-bond donor site, preventing aggregation.[28] These groups are also removed during final cleavage.[26] The Hmb group offers an advantage as its ortho-hydroxyl group can facilitate the subsequent coupling step via an O- to N-acyl shift mechanism.[26][28]

-

Diagram: Mechanism of Pseudoproline Dipeptides

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. chempep.com [chempep.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bachem.com [bachem.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. peptide.com [peptide.com]

- 27. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 28. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]

Technical Support Center: Solubility Optimization for Peptides Containing Fmoc-DL-2-amino-3-(dimethylamino)-propionic Acid

Executive Summary & Chemical Context

This guide addresses the specific solubility challenges associated with peptides containing DL-2-amino-3-(dimethylamino)-propionic acid (often abbreviated as DL-Dap(Me)₂ ).

While the "DL" designation (racemic mixture) typically disrupts secondary structures like

-

Tertiary Amine Character: The side chain contains a tertiary amine (

). It is positively charged (protonated) at acidic pH and neutral at physiological or basic pH. -

Hydrophobic/Basic Duality: When deprotonated (pH > 8), the dimethyl group increases hydrophobicity, often leading to precipitation in aqueous buffers.

-

Fmoc-Derivative Solubility: The starting material (Fmoc-DL-Dap(Me)₂-OH) is generally soluble in organic solvents (DMF, NMP) but can aggregate during coupling if the peptide sequence is hydrophobic.

Phase I: Troubleshooting Synthesis (Solid Phase)

Problem: "The Fmoc-amino acid won't dissolve in my coupling cocktail" or "Coupling efficiency is low."

Mechanism of Failure

The dimethylamino group can act as an internal base, potentially interfering with standard activation (e.g., HBTU/DIEA) by sequestering protons or causing premature Fmoc removal (though rare, basic side chains can catalyze slow Fmoc cleavage). Furthermore, if the growing peptide chain aggregates, the steric bulk of the dimethyl group hinders coupling.

Optimization Protocol: The "Magic Mixture"

If standard DMF solubility fails, use this solvent system for the coupling step.

| Component | Concentration | Function |

| DMF (Dimethylformamide) | Base Solvent | Primary solvent for Fmoc-SPPS. |

| DCM (Dichloromethane) | 20-30% v/v | Reduces resin swelling issues; breaks up some aggregates. |

| Chaotropic Salt | 0.4 M LiCl or KSCN | Disrupts hydrogen bonding (beta-sheets) on the resin. |

| Activator | HATU or COMU | More powerful than HBTU/TBTU for sterically hindered amines. |

Critical Step: Do not use large excesses of base (DIEA/NMM) during activation. The side chain is already basic. Use exactly 2.0 equivalents relative to the activator to prevent racemization or side-reactions.

Phase II: Post-Cleavage Solubilization (The User Guide)

Problem: "My lyophilized peptide won't dissolve in water or PBS."

The Solubility Logic Gate

The solubility of Dap(Me)₂-containing peptides is pH-dependent.

-

pH < 7: The tertiary amine is protonated (

). High Solubility. -

pH > 8: The tertiary amine is deprotonated (Neutral). Low Solubility (Risk of Precipitation).

Workflow: Step-by-Step Reconstitution

Step 1: Acidic Start (Protonation) Do not add PBS or water immediately.

-

Dissolve the peptide in 0.1% to 1.0% Acetic Acid (for biological assays) or 0.1% TFA (for HPLC).

-

The goal is to ensure the dimethylamino group is fully protonated.

-

Observation: If the solution is clear, slowly dilute with water to target concentration.

Step 2: Organic Modifiers (Hydrophobic Shielding) If Step 1 fails (cloudy suspension), the peptide backbone is likely aggregating.

-

Dissolve peptide in minimal volume of DMSO or HFIP (Hexafluoro-2-propanol) .

-

Note: HFIP is superior for breaking beta-sheets but must be evaporated or diluted significantly for cell assays.

-

-

Add the acidic water from Step 1 dropwise to the organic solution.

Step 3: Chaotropic Rescue (Last Resort) For analytical HPLC or non-biological work where the peptide is stubborn:

-

Use 6M Guanidine HCl or 8M Urea .

-

These agents denature the aggregates completely.

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical flow for dissolving these specific peptides.

Caption: Decision matrix for solubilizing peptides containing basic dimethylamino residues. Note the priority of acidic conditions to utilize the side-chain charge.

Phase III: Counter-Ion Engineering

Problem: "The peptide dissolves but is 'sticky' or toxic to my cells."

Standard SPPS cleavage uses TFA. The resulting peptide is a TFA salt .[1][2]

-

Issue: The dimethylamino group holds onto TFA tightly. TFA salts can be cytotoxic and promote aggregation in some sequences.

-

Solution: Exchange the counter-ion to Acetate or Hydrochloride .[1]

Protocol: HCl Salt Exchange (For Solubility)

HCl salts are often more soluble than TFA salts for basic peptides [1].

-

Dissolve peptide in 10 mM HCl .

-

Freeze and lyophilize.

-

Repeat 2-3 times.

-

Result: The volatile TFA is removed, replaced by Cl⁻ ions.

Protocol: Acetate Salt Exchange (For Cell Assays)

Acetate is more biocompatible but may be less soluble than HCl forms.

-

Load peptide onto a C18 Sep-Pak or HPLC column.

-

Wash with 0.1 M Ammonium Acetate or Acetic Acid buffer (5-10 column volumes).

-

Elute with Acetonitrile/Water gradient.

Visualization: Synthesis & Aggregation Pathway

Understanding where the problem originates helps in choosing the right solution.

Caption: Workflow showing the critical aggregation risk point during synthesis and the intervention strategy.

Frequently Asked Questions (FAQ)

Q1: Why does my peptide precipitate when I adjust the pH to 7.4 (PBS)?

A: The dimethylamino group (

Q2: Can I use sonication? A: Yes, but with caution. Brief sonication (15-30 seconds) can break up amorphous precipitates. However, excessive sonication heats the solution, which can degrade the peptide or promote amyloid-like fibril formation in certain sequences.

Q3: Is the "DL" mixture a problem for purity? A: "DL" implies a racemic mixture at that specific position. You will see two peaks on your HPLC (diastereomers) if your peptide contains other chiral centers (L-amino acids). This is normal. Do not try to separate them unless your study requires pure stereoisomers; they often elute close together.

Q4: I suspect the dimethylamino group is oxidizing. Is this possible? A: Tertiary amines can form N-oxides (N-O), though this is less common than Methionine sulfoxide formation. Avoid storing the peptide in solution for long periods.[5][6] Lyophilize and store at -20°C. If N-oxide is suspected, it can be reduced, but prevention (fresh solutions) is better.

References

-

BenchChem. (2025).[2][7] A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. BenchChem Technical Notes.[2] Link

-

Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link

-

LifeTein. (2020). Peptide Solubility Guidelines. LifeTein Support. Link

-

Bachem. (2021). Peptide Solubility and Handling.[1][2][3][4][5][7][8] Bachem Technical Library. Link

-

Honda, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents.[4][5][7][9] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biomatik.com [biomatik.com]

- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifetein.com [lifetein.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jpt.com [jpt.com]

- 9. biobasic.com [biobasic.com]

Validation & Comparative

amino acid analysis to confirm 2-amino-3-(dimethylamino)-propionic acid presence

This guide serves as a technical comparison for the confirmation and quantification of 2-amino-3-(dimethylamino)-propionic acid (also known as 3-(dimethylamino)-L-alanine or DMA-Ala ).

Given the zwitterionic, highly polar, and basic nature of this non-proteinogenic amino acid, this guide compares the HILIC-MS/MS workflow (The "Advanced Solution") against traditional Cation-Exchange Chromatography (IEC-Ninhydrin) and RPLC-Derivatization .

Target Analyte: 2-Amino-3-(dimethylamino)propanoic acid (C₅H₁₂N₂O₂) CAS: 34064-27-2 (Dihydrochloride salt) Molecular Weight: 132.16 g/mol (Free base)

Executive Summary: The Analytical Challenge

2-amino-3-(dimethylamino)-propionic acid presents a unique "blind spot" for standard amino acid analysis (AAA) panels.

-

Basicity: With a tertiary amine on the side chain and a primary

-amine, the molecule is dibasic. In standard Cation-Exchange (IEC), it elutes in the "Basic Region" (near Histidine, Lysine, and Arginine), often leading to co-elution. -

Lack of Chromophore: It lacks UV absorbance, necessitating derivatization (Ninhydrin, OPA, or FMOC) or Mass Spectrometry detection.

-

Isomeric Confusion: It is isobaric with other modified amino acids (e.g., N-ethyl-alanine derivatives), making retention time alone insufficient for confirmation.

This guide evaluates HILIC-MS/MS as the superior method for confirmation, while acknowledging IEC-Ninhydrin as the robust standard for quantification in simple matrices.

Method Comparison: HILIC-MS/MS vs. Alternatives

The "Product" Workflow: HILIC-MS/MS (Direct Analysis)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry offers the highest specificity. Unlike RPLC, HILIC retains this highly polar molecule without ion-pairing reagents that suppress MS signals.

-

Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.

-

Detection: Positive Electrospray Ionization (ESI+) in MRM mode.

-

Key Advantage: Differentiates DMA-Ala from isobaric impurities via unique fragmentation patterns (e.g., dimethylammonium ion generation).

Alternative A: Cation-Exchange (IEC) with Ninhydrin

The "Gold Standard" for physiological fluids.

-

Mechanism: Separation based on pKa and ionic interaction with sulfonated polystyrene resins.

-

Limitation: DMA-Ala elutes very late (high pH/ionic strength required). If the gradient is not extended, it may carry over or co-elute with polyamines.

Alternative B: Pre-column Derivatization (OPA/FMOC)

Common in high-throughput QC.

-

Mechanism: OPA reacts with the primary

-amine to form a fluorescent isoindole. -

Limitation: The tertiary side-chain amine does not react. While the molecule is detected, the specificity is low, and matrix interferences are high.

Comparative Performance Matrix

| Feature | HILIC-MS/MS (Recommended) | IEC-Ninhydrin (Traditional) | RPLC-OPA/FMOC |

| Specificity | High (Mass + Retention) | Medium (Retention only) | Low (Retention only) |

| LOD (Sensitivity) | < 1 pmol | ~50 pmol | ~10 pmol |

| Run Time | 10-15 min | 60-120 min | 20-40 min |

| Matrix Tolerance | Low (Requires cleanup) | High (Robust) | Medium |

| Differentiation | Resolves Isobars | Risk of Co-elution | Risk of Co-elution |

Experimental Validation & Protocols

Experiment 1: Specificity & Fragmentation (MS/MS)

To confirm presence, the unique mass transition of the dimethylamino group must be targeted.

Workflow Diagram (DOT):

Caption: HILIC-MS/MS workflow targeting the specific dimethylammonium fragment for confirmation.

Protocol Steps:

-

Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

MS Transitions:

-

Precursor: 133.2

-

Quantifier: 88.1

(Immonium ion) -

Qualifier: 46.1

(Characteristic Dimethylamino fragment)

-

Experiment 2: IEC Elution Profiling

When using IEC, the elution position must be mapped relative to internal standards (e.g., Norleucine or AE-Cys).

Workflow Diagram (DOT):

Caption: IEC elution logic. DMA-Ala requires high ionic strength buffers to elute due to its dibasic nature.

Data Interpretation:

-

In a standard Sodium Citrate buffer system, DMA-Ala elutes after Lysine and before Arginine .

-

Warning: If the "Regeneration" step starts too early, DMA-Ala may be lost or elute during the column wash.

Causality & Self-Validating Systems

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the protocol must include self-checks:

-

The 440/570 Ratio Check (IEC):

-

Primary amines react with Ninhydrin to yield "Ruhemann's Purple" (570 nm).

-

Secondary amines (like Proline) yield a yellow complex (440 nm).

-

Validation: DMA-Ala has a primary

-amine. It must show a dominant signal at 570 nm . If a peak appears at the expected time but has a high 440 nm signal, it is likely a contaminant (e.g., a proline derivative), not DMA-Ala.

-

-

Ion Ratio Confirmation (MS/MS):

-

Calculate the ratio of the 88.1 (Quant) to 46.1 (Qual) fragments.

-